
5-Iodo-1-(tetrahydro-pyran-2-yl)-1H-indazole-3-carboxylic acid methoxy-methyl-amide
Overview
Description
5-Iodo-1-(tetrahydro-pyran-2-yl)-1H-indazole-3-carboxylic acid methoxy-methyl-amide is a useful research compound. Its molecular formula is C15H18IN3O3 and its molecular weight is 415.23 g/mol. The purity is usually 95%.
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Biological Activity
5-Iodo-1-(tetrahydro-pyran-2-yl)-1H-indazole-3-carboxylic acid methoxy-methyl-amide is a synthetic compound derived from indazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13IN2O
- Molar Mass : 328.15 g/mol
- CAS Number : 1337882-14-0
- Density : 1.82 g/cm³ (predicted)
- Boiling Point : 426.2 °C (predicted)
- pKa : -0.01 (predicted) .
Antimicrobial Activity
Research indicates that indazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes. A study demonstrated that related indazole compounds possess antibacterial activity through inhibition of bacterial growth and biofilm formation .
Antioxidant Activity
The antioxidant potential of 5-Iodo-1-(tetrahydro-pyran-2-yl)-1H-indazole derivatives has been evaluated using assays such as DPPH radical scavenging. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress .
Anti-inflammatory Effects
Indazole derivatives have been investigated for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with various receptors can modulate signaling pathways, influencing cellular responses.
- Membrane Disruption : The lipophilicity of the compound allows it to integrate into lipid membranes, disrupting their integrity and function .
Study on Antimicrobial Efficacy
In a controlled study, 5-Iodo-1-(tetrahydro-pyran-2-yl)-1H-indazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Study on Antioxidant Capacity
A comparative analysis was conducted using DPPH and ABTS assays to evaluate the antioxidant capacity of this compound against standard antioxidants like ascorbic acid. The results indicated that the indazole derivative exhibited comparable scavenging activity, suggesting its potential as a natural antioxidant .
Scientific Research Applications
Therapeutic Applications
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Anticancer Activity
- The compound exhibits significant anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Its structural similarity to other indazole derivatives suggests potential as a lead compound for developing new anticancer agents. Research indicates that it may interfere with specific signaling pathways involved in tumor growth and metastasis .
- Neuroprotective Effects
- Antimicrobial Properties
Synthetic Methodologies
The synthesis of 5-Iodo-1-(tetrahydro-pyran-2-yl)-1H-indazole-3-carboxylic acid methoxy-methyl-amide typically involves several key steps:
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Formation of the Indazole Framework
- The initial step involves the synthesis of the indazole core through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
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Introduction of the Tetrahydropyran Moiety
- The tetrahydropyran ring is introduced using a diol or a suitable ether, which can be formed through reactions such as etherification or ring-closing reactions.
- Iodination and Carboxamide Formation
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotection
In a model of neurodegeneration, this compound was evaluated for its ability to protect neuronal cells from β-amyloid-induced toxicity. Results indicated a reduction in cell death and inflammation markers, suggesting a promising avenue for treating Alzheimer's disease .
Case Study 3: Antimicrobial Efficacy
Research investigating the antimicrobial properties revealed that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Properties
IUPAC Name |
5-iodo-N-methoxy-N-methyl-1-(oxan-2-yl)indazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18IN3O3/c1-18(21-2)15(20)14-11-9-10(16)6-7-12(11)19(17-14)13-5-3-4-8-22-13/h6-7,9,13H,3-5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRPPTUPCKKHSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(C2=C1C=C(C=C2)I)C3CCCCO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135085 | |
Record name | 5-Iodo-N-methoxy-N-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-59-7 | |
Record name | 5-Iodo-N-methoxy-N-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837364-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-N-methoxy-N-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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